molecular formula C15H16ClNO3S B12265182 N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B12265182
M. Wt: 325.8 g/mol
InChI Key: DFSZCRYUEZCZCV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, a methoxy group, and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxy-2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloroaniline is added to a solution of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the production. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid or amine.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide structure, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.

Industry:

    Pharmaceuticals: The compound is used in the formulation of various pharmaceutical products.

    Agriculture: It can be employed in the synthesis of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

    Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

Comparison:

  • Structural Differences: While these compounds share the 2-chlorophenyl group, they differ in their additional substituents and overall structure.
  • Unique Properties: N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the methoxy and dimethyl groups, which can influence its reactivity and biological activity.
  • Applications: The unique structure of this compound allows for specific applications in medicinal chemistry and industrial processes that may not be achievable with similar compounds.

This detailed article provides a comprehensive overview of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3

InChI Key

DFSZCRYUEZCZCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2Cl)C)OC

Origin of Product

United States

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